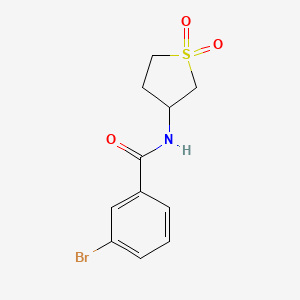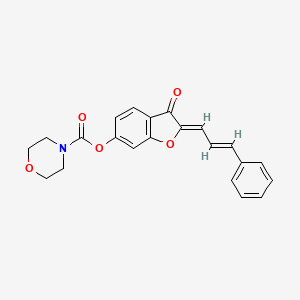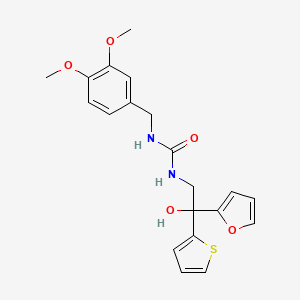
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that exhibits promising biological activity, making it a valuable target for drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on the synthesis of novel pyridine and naphthyridine derivatives has shown that compounds containing furan and thiophen groups can undergo various chemical reactions, leading to the formation of complex structures with potential pharmacological activities. The study by Abdelrazek et al. (2010) demonstrated the dimerization of furan- and thiophen-2-yl derivatives, followed by coupling and reaction with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the versatility of such compounds in chemical synthesis [Abdelrazek et al., 2010].
Biocatalytic Applications
The use of urea derivatives in biocatalysis has been explored, with studies demonstrating their potential as acetylcholinesterase inhibitors. The research by Vidaluc et al. (1995) highlighted the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which showed antiacetylcholinesterase activity, suggesting their applicability in the development of treatments for neurodegenerative diseases [Vidaluc et al., 1995].
Antimicrobial and Anti-HIV Studies
Synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has shown that derivatives of thiophene possess antimicrobial activity. The study by Spoorthy et al. (2021) evaluated the antimicrobial activity of newly synthesized analogues, providing insights into the potential use of such compounds in combating microbial infections [Spoorthy et al., 2021]. Furthermore, Patel et al. (2007) demonstrated the antibacterial and anti-HIV activities of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, indicating the potential therapeutic applications of such compounds [Patel et al., 2007].
Corrosion Inhibition
The compound's structural features, including the urea derivative segment, suggest potential applications in corrosion inhibition. Mistry et al. (2011) explored the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion, demonstrating the efficacy of such compounds in protecting metal surfaces [Mistry et al., 2011].
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-25-15-8-7-14(11-16(15)26-2)12-21-19(23)22-13-20(24,17-5-3-9-27-17)18-6-4-10-28-18/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRTBXSCFCXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)
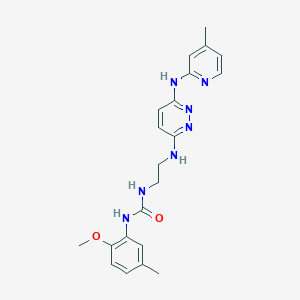
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

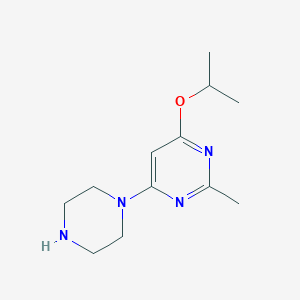
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)
![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)
![2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2579476.png)
![1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2579477.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)
